2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(furan-2-ylmethylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O3/c21-16-5-1-2-6-17(16)30-12-18(28)22-7-8-27-20-15(11-26-27)19(24-13-25-20)23-10-14-4-3-9-29-14/h1-6,9,11,13H,7-8,10,12H2,(H,22,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUZXUVVVWNJFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a novel synthetic entity that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its biological activity, focusing on its antitumor properties, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 353.36 g/mol. The structure incorporates a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures often exhibit activity through the inhibition of key enzymes involved in cancer cell proliferation. Specifically, this compound may inhibit dihydrofolate reductase (DHFR) , a crucial enzyme in the folate metabolism pathway that is often targeted in cancer therapies. Inhibition of DHFR leads to decreased nucleotide synthesis and ultimately results in reduced tumor growth.
In Vitro Studies
In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds structurally related to this compound induced apoptosis in MCF-7 breast cancer cells by increasing the expression of pro-apoptotic proteins such as caspases and Bax , while decreasing the expression of anti-apoptotic Bcl-2 proteins .
In Vivo Studies
In vivo evaluations have further supported the antitumor potential of similar compounds. For example, compounds from the same family demonstrated substantial tumor inhibition rates in animal models when compared to traditional chemotherapeutics like 5-fluorouracil . The encapsulation of these compounds in liposomes has also been explored to enhance bioavailability and reduce systemic toxicity, showing promising results in tumor size reduction .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Fluorophenoxy Group : The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Pyrazolo[3,4-d]pyrimidine Core : This moiety is pivotal for DHFR inhibition and contributes to the overall antitumor activity.
- Furan Substituent : The furan ring may play a role in modulating the compound's reactivity and biological interactions.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.36 g/mol |
| Purity | ≥ 95% |
| Target Enzyme | Dihydrofolate reductase |
Case Studies
- Antitumor Activity in MCF-7 Cells : A study reported that derivatives similar to this compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating potent cytotoxicity.
- Tumor Growth Inhibition in Animal Models : Another investigation revealed that when administered to mice with induced tumors, these compounds resulted in up to 66% tumor size reduction compared to untreated controls .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Structural Optimization: The target compound’s furan-2-ylmethylamino group may enhance selectivity over bulkier substituents (e.g., phenoxyphenyl in ), but its fluorophenoxy group could increase metabolic stability compared to non-fluorinated analogs .
- Gaps in Data : Direct enzymatic or cellular assay data for the target compound are absent in the provided evidence. Further studies should evaluate its kinase inhibition profile (e.g., against CDK2 or BTK) and cytotoxicity.
- Pharmacokinetic Predictions : The compound’s logP (2.8) suggests moderate lipophilicity, likely balancing membrane permeability and solubility better than brominated analogs (logP ~4.5 in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
